molecular formula C22H19N3O3S B15021631 ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate

ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B15021631
M. Wt: 405.5 g/mol
InChI Key: DDTMOLDTDDSCNC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that features a naphthoimidazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, which is known for its broad range of chemical and biological properties, adds to the compound’s significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate typically involves multi-step organic reactions One common approach is to start with the formation of the naphthoimidazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and bases or acids for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while hydrolysis of the ester group can produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Etonitazene: An analgesic with a similar core structure.

    Omeprazole: An antiulcer drug containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

Ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate is unique due to its combination of a naphthoimidazole core with a sulfanyl group and an ester functionality. This combination of features provides a distinct set of chemical and biological properties that differentiate it from other imidazole-containing compounds.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[[2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C22H19N3O3S/c1-2-28-21(27)16-9-5-6-10-17(16)23-20(26)13-29-22-24-18-11-14-7-3-4-8-15(14)12-19(18)25-22/h3-12H,2,13H2,1H3,(H,23,26)(H,24,25)

InChI Key

DDTMOLDTDDSCNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2

Origin of Product

United States

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